molecular formula C13H8Cl3N5 B3839255 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile

2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile

Cat. No. B3839255
M. Wt: 340.6 g/mol
InChI Key: ANAKPBUSTKZYDX-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile, also known as TPN, is a chemical compound that has been extensively studied in the field of scientific research. TPN is a potent inhibitor of the enzyme NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS) in cells.

Mechanism of Action

2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile inhibits the activity of NADPH oxidase by binding to the enzyme's active site and blocking the transfer of electrons to oxygen, which is necessary for the production of ROS. 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been shown to be a non-competitive inhibitor of NADPH oxidase, meaning that it does not compete with the enzyme's substrate for binding to the active site.
Biochemical and Physiological Effects:
2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on NADPH oxidase, 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been shown to reduce the production of ROS in cells, decrease oxidative stress, and improve mitochondrial function. 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of ROS.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile in lab experiments is its specificity for NADPH oxidase. 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been shown to be a potent and selective inhibitor of NADPH oxidase, making it a valuable tool for studying the role of this enzyme in disease pathogenesis. However, one limitation of using 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase based on the structure of 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile. Another area of interest is the investigation of the therapeutic potential of 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile in animal models of disease. Finally, further research is needed to elucidate the precise mechanisms by which 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile exerts its biochemical and physiological effects.
Conclusion:
In conclusion, 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile is a chemical compound that has been extensively studied in the field of scientific research due to its potent inhibitory effect on NADPH oxidase. 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been shown to have a variety of biochemical and physiological effects, and may have therapeutic potential for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile and its potential applications in medicine.

Scientific Research Applications

2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been extensively studied in the field of scientific research due to its potent inhibitory effect on NADPH oxidase. NADPH oxidase is a key enzyme involved in the production of ROS, which play a critical role in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile has been shown to inhibit the activity of NADPH oxidase in vitro and in vivo, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

2,4,5-trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3N5/c1-7(9-4-2-3-5-18-9)20-21-13-11(15)10(14)8(6-17)12(16)19-13/h2-5H,1H3,(H,19,21)/b20-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAKPBUSTKZYDX-SCDVKCJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-6-[(2Z)-2-(1-pyridin-2-ylethylidene)hydrazinyl]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile

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